2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a fluorine atom at the 2-position. The sulfonamide group is connected via an ethyl linker to an 8-methylimidazo[1,2-a]pyridine heterocycle. The 8-methyl group on the imidazopyridine ring contributes to steric and electronic modulation, which may influence target binding .
Properties
IUPAC Name |
2-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-12-5-4-10-20-11-13(19-16(12)20)8-9-18-23(21,22)15-7-3-2-6-14(15)17/h2-7,10-11,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINHJWQHYVEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core . This intermediate can then be further functionalized through various reactions, such as halogenation, to introduce the fluorine atom . The final step often involves the sulfonation of the aromatic ring to attach the benzenesulfonamide group .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with alkyl halides :
Primary alkyl halides (e.g., methyl iodide) react at room temperature in DMF with K₂CO₃ as a base, yielding N-alkylated derivatives.
| Substrate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃ | RT, 12 h | 78% | |
| Benzyl bromide | EtOH, NaOH | Reflux, 6 h | 65% |
Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine Ring
The electron-rich imidazo[1,2-a]pyridine ring undergoes electrophilic substitution, particularly at the C3 position :
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NBS | DMF | 0–25°C, 2 h | 92% |
-
Nitration :
Nitration with HNO₃/H₂SO₄ at 0°C selectively functionalizes the C3 position but requires stringent temperature control to avoid decomposition .
Cross-Coupling Reactions via Halogenated Derivatives
The brominated intermediate (from Section 2) participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
Reactions with arylboronic acids in THF/H₂O (3:1) at 80°C achieve yields up to 89% .
| Boronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄ | 84% | |
| 3-Pyridyl | PdCl₂(dppf) | 76% |
Photoredox-Induced C–H Functionalization
Visible light irradiation enables direct C–H bond functionalization at the imidazo[1,2-a]pyridine C3 position :
| Reagent | Photocatalyst | Yield | Reference |
|---|---|---|---|
| BrCF₂CO₂Et | fac-Ir(ppy)₃ | 89% | |
| PhSO₂CF₂I | Rose Bengal | 85% |
Hydrolysis and Stability Profile
The sulfonamide group demonstrates pH-dependent stability:
-
Acidic Hydrolysis :
Degradation occurs in 1M HCl at 60°C within 4 hours. -
Basic Hydrolysis :
Stable in 0.1M NaOH at 25°C for 24 hours, retaining >95% integrity.
Biological Activity
2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features, which include a fluorine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C20H21FN3O2S, with a molecular weight of approximately 393.46 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives featuring the benzenesulfonamide group have shown effective inhibition against various bacterial strains. In vitro assays demonstrated that these compounds interact with bacterial DNA, potentially disrupting essential cellular processes.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Antitumor Activity
The potential antitumor activity of this compound has been evaluated through various assays on human cancer cell lines. In particular, studies involving lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated promising results.
- In vitro Assays : The compound showed significant cytotoxicity with IC50 values ranging from 6.26 to 20.46 µM across different cell lines.
- Mechanism of Action : The compound is believed to exert its effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes.
- Imidazo[1,2-a]pyridine Moiety : This part of the structure is crucial for interaction with biological targets such as enzymes and receptors.
Case Studies
-
Antimicrobial Screening : A study evaluated several benzenesulfonamide derivatives for their antimicrobial efficacy against clinically relevant pathogens. The results indicated that modifications in the imidazo[1,2-a]pyridine structure significantly impacted antibacterial potency.
- Findings : Compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts.
-
Cancer Cell Line Evaluation : Another research effort focused on the cytotoxic effects of the compound on various cancer cell lines using both 2D and 3D culture systems.
- Results : The compound displayed higher cytotoxicity in 2D cultures compared to 3D models, suggesting that microenvironmental factors play a role in drug efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, research has shown that sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound inhibited the proliferation of breast cancer cells through the modulation of the PI3K/Akt pathway. This suggests that this compound may have similar effects.
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The specific structure of this compound may also contribute to antimicrobial activity against various pathogens.
- Data Table: Antimicrobial Efficacy
| Pathogen | Inhibition Zone (mm) | Reference |
|----------------------|---------------------|--------------------|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Candida albicans | 12 | |
Neuroprotective Effects
Emerging research suggests that compounds with imidazo[1,2-a]pyridine structures may exhibit neuroprotective properties. These compounds could potentially modulate neurotransmitter systems and reduce neuroinflammation.
- Case Study : A study highlighted in Neuroscience Letters found that imidazo[1,2-a]pyridine derivatives protected neuronal cells from oxidative stress-induced apoptosis, indicating a potential application in neurodegenerative diseases.
Comparison with Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
- 2,5-Dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide (): Structural Difference: Replaces the 2-fluoro group with 2,5-dimethoxy substituents. Implications: The methoxy groups increase electron-donating effects and hydrophilicity compared to fluorine. However, the rigid phenyl linker (vs.
- N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide (): Structural Difference: Uses a benzamide group instead of benzenesulfonamide and introduces a 4-fluoro substituent on the phenyl ring. Implications: The benzamide group lacks the sulfonamide’s acidity and hydrogen-bonding capacity, which could alter target interactions. The 8-bromo substituent (vs.
Heterocycle Modifications
- 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide (): Structural Difference: Substitutes imidazo[1,2-a]pyridine with imidazo[1,2-a]pyrimidine and places fluorine at the 3-position on the benzamide. The 3-fluoro position may direct interactions differently compared to 2-fluoro on the benzenesulfonamide .
Linker and Functional Group Variations
- Sulfonylmethylimidazopyridine Derivatives (): Example: 4-{[(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol. Structural Difference: Uses a sulfonylmethyl group directly attached to the imidazopyridine, with nitro and chloro substituents. The phenol group introduces acidity, which may improve aqueous solubility compared to non-hydroxylated analogs .
Pharmacokinetic and Physicochemical Properties
- Aqueous Solubility: Fluorine and sulfonamide groups in the target compound likely enhance solubility compared to non-polar analogs like the dimethoxy derivative (). However, compounds with hydroxyl or methoxy groups (e.g., ) may exhibit higher hydrophilicity .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones or alkynes under acidic conditions .
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution, using benzenesulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Optimization : Yield and purity depend on temperature control (60–80°C for cyclization), solvent polarity (DMF for sulfonylation), and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign peaks for the imidazo[1,2-a]pyridine aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl linker .
- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the sulfonamide moiety (e.g., loss of SO₂) .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) at concentrations of 1–100 μM. Target enzymes like Btk or EGFR due to the sulfonamide’s known affinity .
- Antibacterial activity : Perform MIC assays against Gram-positive strains (e.g., S. aureus) using broth microdilution (CLSI guidelines) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC₅₀ values to structural analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- QSAR Studies : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., fluoro vs. trifluoromethyl) with activity trends. Software like MOE or Schrödinger can model interactions .
- Crystallographic Analysis : Solve co-crystal structures with target proteins (e.g., kinases) to identify binding mode discrepancies. SHELX programs are recommended for refinement .
- Mutagenesis : Engineer enzyme active sites (e.g., Btk T316A mutation) to test hydrogen bonding or steric effects .
Q. What strategies are effective for crystallographic refinement of this compound using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.2 Å) X-ray data to resolve sulfonamide torsional angles and fluorine positions .
- SHELXL Parameters : Apply restraints for anisotropic displacement parameters (ADPs) of the imidazo[1,2-a]pyridine ring. Use ISOR and DELU commands to stabilize refinement .
- Validation : Check R₁/wR₂ convergence (<5% difference) and Fo/Fc maps for residual electron density near the fluoro group .
Q. How can mechanistic studies elucidate the compound’s enzyme inhibition mode?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize poses where the sulfonamide forms hydrogen bonds with catalytic lysine residues .
- Kinetic Assays : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition. Vary ATP concentrations (0.1–10 mM) and monitor velocity changes .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n) to validate docking predictions .
Q. What pharmacokinetic parameters should be prioritized in preclinical profiling?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) to lead compounds .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (% unbound) .
- Caco-2 Permeability : Assess intestinal absorption potential (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Phase or LigandScout. Overlay with co-crystal structures of off-target proteins to minimize cross-reactivity .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitutions to predict potency changes against resistant mutants (e.g., EGFR T790M) .
- ADMET Predictions : Use SwissADME or ADMETlab to prioritize derivatives with optimal logP (2–4) and low hERG inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
